molecular formula C16H17N3O5 B4127863 N-(2-ethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(2-ethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No. B4127863
M. Wt: 331.32 g/mol
InChI Key: VETOBSXSBTXVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, commonly known as EPN, is a chemical compound that has been widely used in scientific research. It belongs to the family of urea-based pesticides and has been studied extensively for its biological and physiological effects.

Mechanism of Action

EPN acts as a cholinesterase inhibitor, which means it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the cholinergic receptors and ultimately leads to paralysis and death in insects.
Biochemical and Physiological Effects:
EPN has been shown to have a range of biochemical and physiological effects. In addition to its insecticidal properties, it has been found to affect the function of cholinergic receptors in mammals. EPN has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EPN in lab experiments is its high specificity for cholinesterase enzymes, which allows for targeted inhibition of these enzymes. However, EPN can be toxic to humans and other animals, which limits its use in certain experiments. Additionally, EPN has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on EPN. One area of interest is the development of new insecticides based on the structure of EPN. Another potential direction is the investigation of EPN's effects on other neurotransmitter systems in addition to the cholinergic system. Additionally, further research is needed to understand the long-term effects of EPN exposure on human health.

Scientific Research Applications

EPN has been used in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been studied for its insecticidal properties and its effects on the nervous system of insects. EPN has also been investigated for its potential use as a tool for studying the role of cholinergic receptors in the nervous system.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-3-24-14-7-5-4-6-12(14)17-16(20)18-13-9-8-11(19(21)22)10-15(13)23-2/h4-10H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETOBSXSBTXVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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